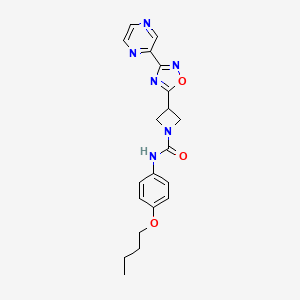

N-(4-butoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Description

Propriétés

IUPAC Name |

N-(4-butoxyphenyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-2-3-10-28-16-6-4-15(5-7-16)23-20(27)26-12-14(13-26)19-24-18(25-29-19)17-11-21-8-9-22-17/h4-9,11,14H,2-3,10,12-13H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERACHGATMELIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.

Attachment of the pyrazin-2-yl group: This step may involve coupling reactions such as Suzuki or Stille coupling.

Formation of the azetidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the butoxyphenyl group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-butoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(4-butoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its azetidine-1-carboxamide backbone coupled with pyrazine-substituted 1,2,4-oxadiazole . Below are comparisons with analogous molecules:

Notable Differences:

- The target compound’s azetidine ring distinguishes it from cephalosporins (β-lactams) or piperidines in other analogs.

- Unlike the trifluoromethyl groups in ’s benzamide derivatives, the target compound features a 4-butoxyphenyl group , which may enhance lipophilicity and membrane permeability .

- The pyrazine substituent on the oxadiazole ring is less common in the compared compounds, which often use phenyl or fluorophenyl groups .

Physicochemical and Pharmacokinetic Properties

Limited data are available for the target compound, but trends in analogs suggest:

Activité Biologique

N-(4-butoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activity. This article aims to provide an in-depth analysis of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of an azetidine ring, a pyrazinyl group, and a 1,2,4-oxadiazole moiety. The synthesis typically involves multiple steps:

- Formation of the Butoxyphenyl Intermediate : Alkylation of a phenol derivative with butyl bromide under basic conditions.

- Synthesis of the Pyrazinyl-Substituted Intermediate : Reaction of pyrazine derivatives with suitable amines.

- Coupling Reaction : Final coupling of intermediates using reagents like carbodiimide to form the desired carboxamide structure.

The overall reaction can be summarized as follows:

The biological activity of N-(4-butoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of target proteins through binding interactions, leading to downstream effects on cellular pathways.

Inhibition Studies

Recent studies have indicated that derivatives containing the 1,2,4-oxadiazole structure exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in regulating cholinergic neurotransmission. For instance, a related compound demonstrated an IC50 value of 5.07 µM against BuChE with a selectivity index greater than 19.72, suggesting potential applications in treating Alzheimer's disease .

Comparative Analysis

A comparative analysis with similar compounds reveals that modifications in functional groups significantly influence biological activity. For example:

| Compound | IC50 (µM) | Selectivity | Notes |

|---|---|---|---|

| Compound A | 5.07 | >19.72 | High potency against BuChE |

| Compound B | 15.00 | 10.00 | Moderate potency against AChE |

| N-(4-butoxyphenyl)... | TBD | TBD | Targeting specific pathways |

Alzheimer’s Disease Research

A study focused on the development of selective inhibitors for BuChE highlighted the potential of oxadiazole derivatives in enhancing cognitive function by increasing acetylcholine levels in the brain. This research supports the hypothesis that compounds like N-(4-butoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide could serve as effective therapeutic agents for neurodegenerative diseases .

Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various oxadiazole derivatives, including those structurally similar to our compound. Results indicated mild to moderate activity against both gram-positive and gram-negative bacteria, suggesting broader pharmacological applications beyond neuroprotection .

Q & A

Basic: What are the key synthetic steps for preparing N-(4-butoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide?

Methodological Answer:

The synthesis involves:

Oxadiazole Ring Formation : Cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., pyrazine-2-carbonitrile) under microwave or thermal conditions to yield the 1,2,4-oxadiazole core. This step is critical for regioselectivity .

Azetidine Functionalization : Coupling the oxadiazole intermediate with a protected azetidine derivative via carboxamide bond formation. This may employ coupling agents like EDCI/HOBt in anhydrous DMF .

Butoxyphenyl Incorporation : Nucleophilic substitution or Buchwald–Hartwig amination to introduce the 4-butoxyphenyl group, ensuring optimal reaction temperature (80–100°C) and palladium catalysts (e.g., Pd(OAc)₂) .

Table 1 : Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole Formation | NH₂OH·HCl, Et₃N, DMF, 100°C | 65–75 | |

| Azetidine Coupling | EDCI, HOBt, DCM, RT | 50–60 |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

X-ray Crystallography : Resolve the 3D configuration of the azetidine and oxadiazole rings. Crystallization in ethanol/water mixtures is typical .

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrazine protons at δ 8.5–9.0 ppm, azetidine carbons at δ 45–55 ppm) .

- 2D Experiments (COSY, HSQC) : Assign coupling between the oxadiazole and pyrazine moieties .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₄N₆O₃: 457.1934) .

Basic: What strategies ensure purity (>95%) for biological assays?

Methodological Answer:

Chromatographic Purification :

- Flash Column Chromatography : Use gradients of ethyl acetate/hexane (30→70%) for polar intermediates .

- HPLC : C18 columns with acetonitrile/water (0.1% TFA) for final compounds .

Recrystallization : Optimize solvent systems (e.g., DCM/hexane for azetidine derivatives) to remove byproducts .

Analytical QC : Monitor purity via LC-MS (UV detection at 254 nm) and compare retention times with standards .

Advanced: How are structure-activity relationship (SAR) studies designed for analogs of this compound?

Methodological Answer:

Substituent Variation :

- Replace the butoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., cycloheptyl) to assess steric/electronic effects .

- Modify the pyrazine ring to pyridine or triazole to evaluate heterocycle specificity .

Biological Assays :

- Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

- Correlate IC₅₀ values with logP and polar surface area (PSA) to model bioavailability .

Advanced: What computational methods predict target binding modes?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., PARP-1). Key interactions include hydrogen bonds between the oxadiazole nitrogen and Arg34 .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at oxadiazole and pyrazine) using Discovery Studio .

Advanced: How are low synthetic yields addressed during azetidine-oxadiazole coupling?

Methodological Answer:

Optimize Coupling Agents : Replace EDCI with DCC or HATU to enhance carboxamide formation efficiency .

Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to improve solubility of intermediates .

Catalytic Additives : Include DMAP (4-dimethylaminopyridine) to accelerate reaction rates .

Table 2 : Yield Optimization Case Study

| Condition | Yield (%) | Notes |

|---|---|---|

| EDCI/HOBt, DMF | 55 | Baseline |

| HATU/DIPEA, DMSO | 72 | Improved solubility |

| DCC/DMAP, THF | 68 | Faster reaction |

Advanced: What strategies identify metabolites in preclinical studies?

Methodological Answer:

In Vitro Incubation : Expose the compound to liver microsomes (human/rat) and analyze via LC-MS/MS. Detect phase I metabolites (e.g., hydroxylation at the azetidine ring) .

Isotopic Labeling : Synthesize deuterated analogs to track metabolic pathways .

Data Mining : Use tools like MetaboLynx (Waters) to match fragmentation patterns with known metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.